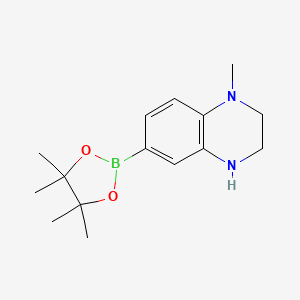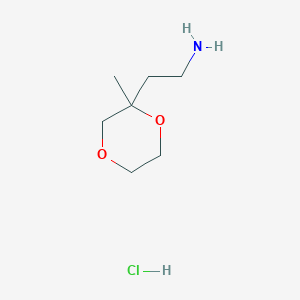
2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride” is a chemical compound with the empirical formula C7H16ClNO2. It is also known as 2-(2-MDOEA)-HCl. The compound has a molecular weight of 181.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2.ClH/c1-7(2-3-8)6-9-4-5-10-7;/h2-6,8H2,1H3;1H . This indicates that the compound contains a 1,4-dioxane ring with a methyl group and an ethanamine group attached to one of the carbon atoms in the ring. The compound also includes a hydrochloride group .
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .
Scientific Research Applications
DNA Interaction and Cytotoxicity Studies
Research involving Cu(II) complexes of tridentate ligands, including those structurally related to 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride, has shown significant DNA binding propensity and nuclease activity. These complexes demonstrate low toxicity for different cancer cell lines, indicating potential for therapeutic applications (Kumar et al., 2012).
Water Purification Techniques
Studies have explored the degradation of 1,4-dioxane, a structurally related compound to this compound, in dilute aqueous solutions using advanced oxidation processes. This research is crucial for treating contaminated water, as 1,4-dioxane is a persistent environmental pollutant (Stefan & Bolton, 1998).
Photocatalytic Mineralization
The TiO2/BaTiO3-assisted photocatalytic mineralization of pollutants, using UV-light irradiation in the presence of oxidizing agents, has been investigated. This process leads to the degradation of complex organic molecules into simpler forms, highlighting the application in environmental cleanup efforts (Devi & Krishnamurthy, 2009).
Polymerization Control
Research on solvent effects to control the polymerization of isoprene has identified that using solvents like 1,4-dioxane can increase the rate of initiator consumption and result in narrower molecular weight distributions of the resulting polymer. This insight is valuable for the synthesis of specialized polymers with precise properties (Harrisson, Couvreur, & Nicolas, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-(2-methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2-3-8)6-9-4-5-10-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGZMGLTMUEHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
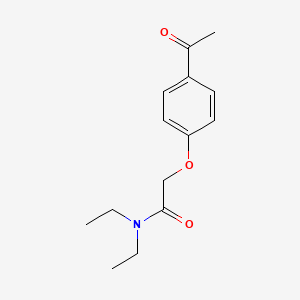
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2596978.png)
![7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596980.png)
![2-(4-Chlorophenoxy)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2596982.png)

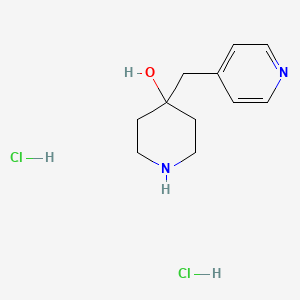
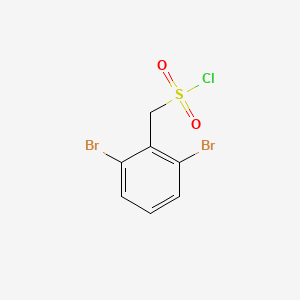
![N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2596987.png)
![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)
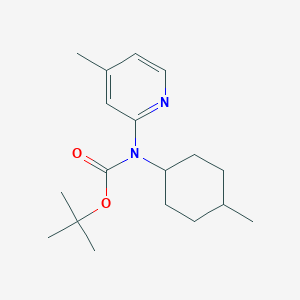

![6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2596993.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2596994.png)
